molecular formula C7H3BrFNS B6158939 6-bromo-4-fluoro-1,3-benzothiazole CAS No. 1610021-37-8

6-bromo-4-fluoro-1,3-benzothiazole

Cat. No.: B6158939
CAS No.: 1610021-37-8
M. Wt: 232.1
InChI Key:
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Description

6-Bromo-4-fluoro-1,3-benzothiazole: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-fluoro-1,3-benzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can modulate metabolic pathways by affecting the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-1,3-benzothiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate brominated and fluorinated reagents. One common method is the reaction of 2-aminobenzenethiol with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in 6-bromo-4-fluoro-1,3-benzothiazole can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Various aryl-substituted benzothiazoles.

Scientific Research Applications

Chemistry: 6-Bromo-4-fluoro-1,3-benzothiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to biological targets.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

    4-Bromo-6-fluoro-1,3-benzothiazole: Similar structure but with different substitution pattern.

    6-Bromo-2-fluoro-1,3-benzothiazole: Another isomer with bromine and fluorine atoms at different positions.

    4-Chloro-6-fluoro-1,3-benzothiazole: Chlorine atom instead of bromine.

Uniqueness: 6-Bromo-4-fluoro-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1610021-37-8

Molecular Formula

C7H3BrFNS

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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